molecular formula C14H16O3 B4341787 ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate CAS No. 438212-29-4

ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate

Cat. No.: B4341787
CAS No.: 438212-29-4
M. Wt: 232.27 g/mol
InChI Key: MIJJCLOHRSVEJA-UHFFFAOYSA-N
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Description

Ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate is an organic compound that belongs to the class of esters It features a propanoate group attached to an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate typically involves the esterification of 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid+ethanolH2SO4ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate+water\text{3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid+ethanolH2​SO4​​ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid and ethanol.

    Reduction: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoic acid and ethanol.

    Reduction: The corresponding alcohol derivative of the indanone moiety.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indanone moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 2,3-dihydro-1-oxo-1H-indene-4-propanoate

Uniqueness

Ethyl 3-(1-oxo-2,3-dihydro-1H-inden-4-yl)propanoate is unique due to the specific positioning of the ester and indanone groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for targeted synthetic and pharmacological applications.

Properties

IUPAC Name

ethyl 3-(1-oxo-2,3-dihydroinden-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)9-6-10-4-3-5-12-11(10)7-8-13(12)15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJJCLOHRSVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C2CCC(=O)C2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249188
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438212-29-4
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-4-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438212-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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